Triethyl(pent-4-ynoxy)silane: Physicochemical Profiling, Synthesis, and Advanced Applications in Complex Molecule Assembly
Triethyl(pent-4-ynoxy)silane: Physicochemical Profiling, Synthesis, and Advanced Applications in Complex Molecule Assembly
Executive Summary
Triethyl(pent-4-ynoxy)silane (CAS: 174064-03-0) is a highly versatile, bifunctional organosilicon building block utilized extensively in advanced organic synthesis and drug development. Featuring a terminal alkyne and a triethylsilyl (TES)-protected primary alcohol, it serves as a critical linchpin in complex carbon-carbon bond-forming reactions, such as enyne metathesis and reductive cross-coupling. This whitepaper provides an in-depth technical analysis of its physical properties, the causality behind its synthetic utility, and self-validating protocols for its preparation.
Structural and Physicochemical Properties
The utility of triethyl(pent-4-ynoxy)silane stems from its dual functionality. The terminal alkyne is primed for transition-metal catalysis (e.g., Sonogashira coupling, hydrozirconation), while the TES ether protects the primary hydroxyl group from unwanted side reactions during these aggressive transformations.
Quantitative Data Summary
The addition of the lipophilic triethylsilyl group fundamentally alters the physical properties of the parent compound, 4-pentyn-1-ol.
Table 1: Physicochemical Properties of Triethyl(pent-4-ynoxy)silane
| Property | Value | Causality / Significance |
| Chemical Name | Triethyl(pent-4-ynoxy)silane | IUPAC standard nomenclature. |
| CAS Registry Number | 174064-03-0 | Unique identifier for the TES-protected alkyne[]. |
| Molecular Formula | C₁₁H₂₂OSi | Comprises a 5-carbon alkynol chain and a 6-carbon TES group[]. |
| Molecular Weight | 198.38 g/mol | Determines stoichiometric calculations in total synthesis. |
| Density | ~0.809 g/cm³ | Lower than water, dictating its behavior in biphasic aqueous workups[2]. |
| Boiling Point | 57 °C at 2.8 Torr | Enables low-temperature vacuum distillation, preventing thermal degradation[3]. |
| Appearance | Clear, colorless oil | Visual baseline for purity prior to experimental use[3]. |
Causality of Physical Properties: By capping the free hydroxyl group of 4-pentyn-1-ol with a TES group, hydrogen bonding is eliminated. Intermolecular forces are reduced strictly to van der Waals interactions. Consequently, while the atmospheric boiling point would be prohibitively high (>200 °C) and risk alkyne polymerization, the compound can be safely and efficiently purified via vacuum distillation at just 57 °C at 2.8 Torr as documented by 3[3].
Strategic Selection of the TES Protecting Group
In the synthesis of highly complex macrocycles and diterpenes, the choice of a silyl protecting group is not arbitrary; it is dictated by the strict requirement for orthogonal deprotection. The TES group occupies a highly strategic "Goldilocks" zone of stability[3][4].
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Trimethylsilyl (TMS): Highly labile. It is often inadvertently cleaved during routine aqueous workups or mild silica gel chromatography, making it unsuitable for multi-step syntheses[4].
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tert-Butyldimethylsilyl (TBS): Highly robust. However, its steric bulk makes it difficult to remove late in a synthesis without employing harsh conditions (e.g., concentrated TBAF or strong acids) that can destroy other sensitive functional groups[3][4].
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Triethylsilyl (TES): Offers an optimal balance. It is stable enough to survive hydrozirconation and reductive couplings, yet labile enough to be cleaved selectively under mild acidic conditions when a TBS group is present elsewhere in the molecule[3][4].
Caption: Logic tree for selecting TES over TMS/TBS in complex synthesis.
Self-Validating Synthetic Methodology
The synthesis of triethyl(pent-4-ynoxy)silane is highly efficient but requires strict adherence to anhydrous techniques. The following protocol, adapted from the methodologies of the 5[6] and 3[3], is designed as a self-validating system where each step provides immediate physicochemical feedback.
Step-by-Step Protocol
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Preparation: In an oven-dried flask under an argon atmosphere, dissolve 4-pentyn-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of ~0.3 M[3][6].
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Catalysis & Acid Scavenging: Add triethylamine (Et₃N, 2.0 equiv) and 4-dimethylaminopyridine (DMAP, 0.2 equiv).
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Silylation: Cool the mixture to 0 °C using an ice bath. Dropwise, add chlorotriethylsilane (TESCl, 1.05 equiv)[3][6].
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Causality: Cooling controls the exothermic nature of the reaction and prevents unwanted side reactions.
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Reaction Progression (Visual Validation): Allow the mixture to warm to room temperature and stir for 8–12 hours. The formation of a dense white precipitate (triethylammonium chloride) serves as a visual confirmation that the reaction is proceeding successfully[3].
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Aqueous Workup: Dilute with additional DCM and wash sequentially with water (to remove the amine salts and DMAP) and brine (to remove residual water). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure[3].
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Purification & Final Validation: Purify the crude oil via vacuum distillation. Collect the fraction boiling at exactly 57 °C at 2.8 Torr.
Caption: Step-by-step experimental workflow for synthesizing triethyl(pent-4-ynoxy)silane.
Advanced Applications in Total Synthesis
The strategic value of triethyl(pent-4-ynoxy)silane is best demonstrated in the total synthesis of complex natural products, where functional group tolerance is paramount.
Synthesis of (-)-Cyatha-3,12-diene: During the total synthesis of the cyathane diterpene (-)-cyatha-3,12-diene, researchers encountered a critical roadblock: a TBS protecting group on the pentynol moiety could not be selectively removed later in the sequence without degrading the target molecule[3]. By substituting the TBS group with a TES group—utilizing triethyl(pent-4-ynoxy)silane—the team successfully executed a nickel(0)-catalyzed enyne-epoxide reductive coupling. The TES group survived the hydrozirconation and coupling steps, and was subsequently removed under mild conditions, enabling the completion of the complex macrocycle[3].
Studies Towards Dictyoxetane: Similarly, in efforts toward the asymmetric synthesis of dictyoxetane—a complex marine diterpene with a unique 2,7-dioxatricyclo[4.2.1.0]nonane core—triethyl(pent-4-ynoxy)silane was employed as a critical fragment[6][7]. The terminal alkyne was utilized to construct the carbon framework, while the TES ether provided the necessary stability during the rigorous radical-based deoxygenation and metathesis steps required to build the trans-hydrindane ring system[6][8].
References
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BOC Sciences - CAS 174064-03-0 (1-TRIMETHYLSILYLOXY-4-PENTYNE) Product Specifications.
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XiXisys - GHS 11 (Rev.11) Safety Data Sheet for CAS: 174064-03-0. 2
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Jamison, T. F. et al. (NIH/PMC) - Strategic use of nickel(0)-catalyzed enyne-epoxide reductive coupling towards the synthesis of (−)-cyatha-3,12-diene. 3
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Ahmadipour, S. (University of Birmingham) - Studies towards the asymmetric synthesis of Dictyoxetane. 5
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Thermo Fisher Scientific - A Review of Organosilanes in Organic Chemistry. 4
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